Ursonic acid

描述

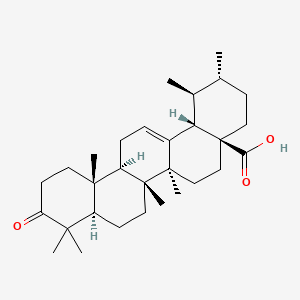

Ursonic acid, also known as Prunol, Malol, beta-Ursolic acid, NSC4060, CCRIS 7123, TOS-BB-0966, is a pentacyclic triterpenoid present in many plants . It can be used as a cosmetics additive and serve as a starting material for the synthesis of more potent bioactive derivatives, such as experimental antitumor agents .

Synthesis Analysis

Ursolic acid has been reported to have potential anti-diabetic activity . Various semi-synthetic ursolic acid derivatives have been described, with new derivatives designed and synthesized to further improve the anti-diabetic activity . Structure modification at the C-3 and C-2 positions of UA is an effective approach to obtain the desired ligand from UA .

Molecular Structure Analysis

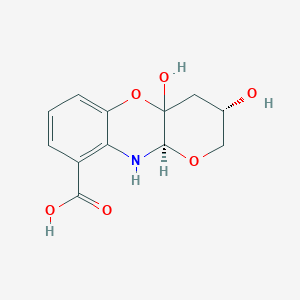

Ursolic acid is a molecule found in apple peels, and in the Ayurveda herb known as Holy Basil . The molecular formula of Ursolic acid is C30H48O3 . The structure of Ursolic acid is based on a carboxylic functionalization on C-10 of β- and α-amyrin .

Chemical Reactions Analysis

Ursolic acid has been associated with the semicrystalline region of plant waxes . It has been shown to interact with a number of molecular targets that play an essential role in many cell signaling pathways . It suppresses transformation, inhibits proliferation, and induces apoptosis of tumor cells .

科学研究应用

Cancer Treatment and Management

Ursonic acid has shown promise in the field of oncology as a natural modulator of signaling networks in different cancers. It has the potential to inhibit tumor progression and induce sensitization to conventional treatment drugs. However, due to its hydrophobic nature, it is often chemically modified to increase its bioavailability before administration .

Antioxidant and Anti-inflammatory Properties

Research indicates that Ursonic acid acts as an antioxidant, helping to mitigate oxidative stress which is a factor in various chronic diseases. It also exhibits anti-inflammatory properties, which can be beneficial in conditions like arthritis and other inflammatory disorders .

Neurological Applications

In neurological research, Ursonic acid has been evaluated for its potential benefits. For instance, in a Caenorhabditis elegans model used for the evaluation of neurological drugs, Ursonic acid showed antioxidant activity by upregulating the expression of peroxiredoxin-2 and skn-1 transcription factor, which corresponds to human Nrf2. This activity led to an antidepressant effect .

Metabolic Diseases

Ursonic acid is being studied for its role in metabolic diseases, including liver and kidney diseases, obesity, and diabetes. Its impact on these conditions could be significant, offering a natural alternative for managing symptoms and progression .

Cardiovascular Health

The potential health benefits of Ursonic acid extend to cardiovascular diseases. Its properties may help in reducing the risk factors associated with atherosclerosis and other heart-related conditions .

Muscle Mass and Fat Metabolism

Preliminary science suggests that Ursonic acid can reduce fat accumulation and increase muscle mass gain when in a fed state. It may also induce fat burning and preserve muscle mass when in a fasted state, making it of interest in fitness and weight management research .

Comparative Studies with Ursolic Acid

Ursonic acid is often compared with Ursolic acid in scientific studies to understand their distinct biological functions. Such comparative analyses are crucial in determining the specific applications and therapeutic potential of each compound .

作用机制

Target of Action

Ursonic acid (UA) is a triterpene acid that has been found to target numerous molecular players of different cell signaling cascades to promote its anti-cancer potential . It inhibits the activity of Akt, mToR, and ERK, and halts the receptor tyrosine kinase interaction with their respective ligands . In addition, UA targets secreted phosphoprotein 1 (SPP1) to regulate Th17 cells against non-alcoholic fatty liver disease .

Mode of Action

UA interacts with its targets to inhibit tumor progression and induce sensitization to conventional treatment drugs . It has been shown to suppress transformation, inhibit proliferation, and induce apoptosis of tumor cells . In the case of non-alcoholic fatty liver disease, UA targets SPP1, which induces Th17 cell differentiation, amplifying inflammatory cascades, and subsequently promoting the evolution of the disease .

Biochemical Pathways

UA exerts its effects through multiple signaling pathways. It activates the NF-κB signaling pathway, key regulators of mitochondrial apoptosis pathway (pro-apoptotic Bax and anti-apoptotic Bcl-2 proteins), down-regulates MDM2 protein expression, and up-regulates p53 expression . In addition to the canonical TGF-β/IL-6 cytokine pathway, SPP1 can directly interact with ITGB1 and CD44, orchestrating Th17 cell differentiation via their joint downstream ERK signaling pathway .

Pharmacokinetics

UA is a hydrophobic compound, which limits its bioavailability. It is usually chemically modified to increase its bioavailability prior to administration . The bioavailability of UA by oral administration is low since it is absorbed by the intestine through passive diffusion . Various strategies have been developed to improve the water solubility and bioavailability of UA .

Result of Action

The molecular signaling of UA is primarily linked to pro-inflammatory cytokines such as IL-7, IL-17, IL-1β, TNF-α or cyclooxygenase-2, and nitric oxide synthase through nuclear factor-κB, the primary factor in inflammatory responses to external stimuli . UA significantly decreases the survival and proliferation of various types of cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of UA. For instance, the poor water solubility of UA, which is a crucial parameter for bioavailability parameters such as absorption, permeation, first effects, and elimination of drugs, can be influenced by the environment

安全和危害

未来方向

Ursolic acid has many benefits, but its therapeutic applications in clinical medicine are limited by its poor bioavailability and absorption . Researchers around the globe have designed and developed synthetic ursolic acid derivatives with enhanced therapeutic effects by structurally modifying the parent skeleton of ursolic acid . These structurally modified compounds display enhanced therapeutic effects when compared to ursolic acid .

属性

IUPAC Name |

(1S,2R,4aS,6aR,6aS,6bR,8aR,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-oxo-1,2,3,4,5,6,6a,7,8,8a,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-18-10-15-30(25(32)33)17-16-28(6)20(24(30)19(18)2)8-9-22-27(5)13-12-23(31)26(3,4)21(27)11-14-29(22,28)7/h8,18-19,21-22,24H,9-17H2,1-7H3,(H,32,33)/t18-,19+,21+,22-,24+,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCRYNWJQNHDJH-OADIDDRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)[C@@H]2[C@H]1C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ursonic acid | |

CAS RN |

6246-46-4 | |

| Record name | Ursonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6246-46-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1241004.png)

![N-[(E)-(4-methylphenyl)methylideneamino]-2-pyridin-3-ylquinoline-4-carboxamide](/img/structure/B1241007.png)

![(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol](/img/structure/B1241009.png)

![4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B1241013.png)